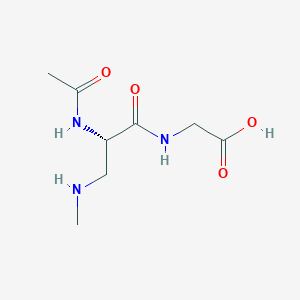![molecular formula C7H16LiP B12591145 Lithium, [[bis(1-methylethyl)phosphino]methyl]- CAS No. 579444-77-2](/img/structure/B12591145.png)
Lithium, [[bis(1-methylethyl)phosphino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [[bis(1-methylethyl)phosphino]methyl]- is a chemical compound that belongs to the class of organophosphorus compounds It features a lithium atom bonded to a phosphine ligand, which is substituted with two isopropyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [[bis(1-methylethyl)phosphino]methyl]- typically involves the reaction of a chlorophosphine with an organolithium reagent. One common method is the reaction of chlorophosphine with isopropylmagnesium chloride (a Grignard reagent) to form the corresponding phosphine, which is then treated with a lithium reagent to yield the desired compound .
Industrial Production Methods
Industrial production of lithium, [[bis(1-methylethyl)phosphino]methyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium, [[bis(1-methylethyl)phosphino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The lithium atom can be substituted with other metal atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various metal halides for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various metal-phosphine complexes. These products have significant applications in catalysis and materials science .
Scientific Research Applications
Lithium, [[bis(1-methylethyl)phosphino]methyl]- has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound is explored for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and its role in medicinal chemistry.
Mechanism of Action
The mechanism by which lithium, [[bis(1-methylethyl)phosphino]methyl]- exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include transition metal centers and catalytic cycles in which the compound acts as a ligand, stabilizing reactive intermediates and enhancing reaction rates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium, [[bis(1-methylethyl)phosphino]methyl]- include:
- Lithium, [1-[bis(1-methylethyl)phosphino]-2,4-cyclopentadien-1-yl]
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
- PCP pincer complexes
Uniqueness
Lithium, [[bis(1-methylethyl)phosphino]methyl]- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalysis, offering advantages in terms of reactivity and selectivity compared to other similar compounds .
Properties
CAS No. |
579444-77-2 |
|---|---|
Molecular Formula |
C7H16LiP |
Molecular Weight |
138.1 g/mol |
IUPAC Name |
lithium;methanidyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C7H16P.Li/c1-6(2)8(5)7(3)4;/h6-7H,5H2,1-4H3;/q-1;+1 |
InChI Key |
KWHTZBLJXMIZRF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)P([CH2-])C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)


![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)


![Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one](/img/structure/B12591124.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate](/img/structure/B12591129.png)
![2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol](/img/structure/B12591132.png)
![2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane](/img/structure/B12591134.png)
![2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine](/img/structure/B12591137.png)

